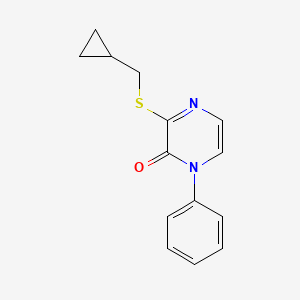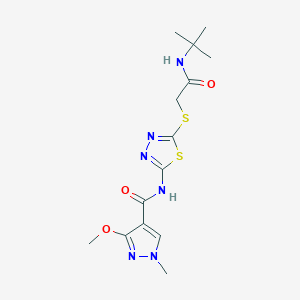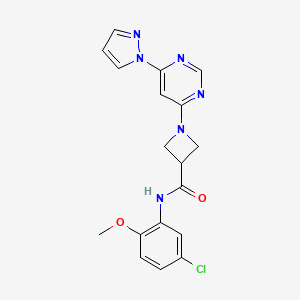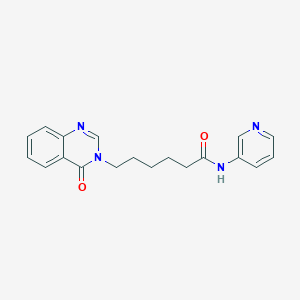
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, neuronal signaling, and apoptosis.
Wirkmechanismus
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, neuronal signaling, and apoptosis. By blocking the activity of this receptor, 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide can modulate various physiological processes, including pain perception, neuronal signaling, and apoptosis.
Biochemical and Physiological Effects:
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain perception, neuronal signaling, and apoptosis. It has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide is its selective antagonism of the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, it is important to note that 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide has limitations in terms of its specificity, and it may also have off-target effects that need to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide. One area of research is the development of more selective sigma-1 receptor antagonists, which could be used to study the physiological processes that are regulated by this receptor in greater detail. Another area of research is the development of 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide analogs that have improved pharmacokinetic properties, which could make them more suitable for use in clinical trials. Finally, there is a need for further research on the potential applications of 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Synthesemethoden
The synthesis of 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of 4-bromobenzylamine with 4-piperidone to form 4-(4-bromophenethyl)piperidin-4-one, which is then reacted with phenylsulfonyl chloride to form 4-(4-bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid. This acid is then converted to the corresponding amide using thionyl chloride and ammonia. The final product is obtained by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide has been studied extensively for its potential applications in scientific research. One of the key areas of research has been in the field of neuroscience, where it has been shown to be a selective antagonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, neuronal signaling, and apoptosis. 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-17-8-6-16(7-9-17)10-11-20(19(22)24)12-14-23(15-13-20)27(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2,(H2,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZNFKNZKBORA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=C(C=C2)Br)C(=O)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2392030.png)

![2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2392033.png)

![2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B2392038.png)
![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2392040.png)

![N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2392043.png)

![5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2392047.png)
![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2392049.png)

![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)